N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline
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Overview
Description
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE is a complex organic compound that features a unique combination of cyclopropyl, naphthyl, thiazolyl, piperazino, and nitrophenyl groups
Preparation Methods
The synthesis of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to introduce the naphthyl moiety.
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the nitrophenyl group: This step may involve nitration reactions.
Cyclopropyl group addition: This can be achieved through cyclopropanation reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: Such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various catalysts for coupling reactions (e.g., palladium catalysts).
Scientific Research Applications
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE include:
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-AMINOPHENYL)AMINE: Similar structure but with an amino group instead of a nitro group.
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-HYDROXYPHENYL)AMINE: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-cyclopropyl-5-[4-(4-naphthalen-1-yl-1,3-thiazol-2-yl)piperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C26H25N5O2S/c32-31(33)25-11-10-20(16-23(25)27-19-8-9-19)29-12-14-30(15-13-29)26-28-24(17-34-26)22-7-3-5-18-4-1-2-6-21(18)22/h1-7,10-11,16-17,19,27H,8-9,12-15H2 |
InChI Key |
TWNKOLPZRZJTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Origin of Product |
United States |
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